molecular formula C22H22FNO3 B14990817 2-(4-ethylphenoxy)-N-(4-fluorobenzyl)-N-(furan-2-ylmethyl)acetamide

2-(4-ethylphenoxy)-N-(4-fluorobenzyl)-N-(furan-2-ylmethyl)acetamide

Cat. No.: B14990817
M. Wt: 367.4 g/mol
InChI Key: FTUNROBXGUZQBY-UHFFFAOYSA-N
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Description

2-(4-ethylphenoxy)-N-(4-fluorobenzyl)-N-(furan-2-ylmethyl)acetamide is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

The synthesis of 2-(4-ethylphenoxy)-N-(4-fluorobenzyl)-N-(furan-2-ylmethyl)acetamide typically involves a multi-step process. The synthetic route may include the following steps:

    Formation of 4-ethylphenol: This can be achieved through the alkylation of phenol with ethyl bromide in the presence of a base.

    Etherification: 4-ethylphenol is then reacted with 2-chloroacetyl chloride to form 2-(4-ethylphenoxy)acetyl chloride.

    Amidation: The 2-(4-ethylphenoxy)acetyl chloride is then reacted with 4-fluorobenzylamine and furan-2-ylmethanamine to form the final product, this compound.

Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and purity.

Chemical Reactions Analysis

2-(4-ethylphenoxy)-N-(4-fluorobenzyl)-N-(furan-2-ylmethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like hydroxide, cyanide, or amines.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from -78°C to 150°C. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(4-ethylphenoxy)-N-(4-fluorobenzyl)-N-(furan-2-ylmethyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the development of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4-ethylphenoxy)-N-(4-fluorobenzyl)-N-(furan-2-ylmethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Similar compounds to 2-(4-ethylphenoxy)-N-(4-fluorobenzyl)-N-(furan-2-ylmethyl)acetamide include:

    2-(4-methylphenoxy)-N-(4-fluorobenzyl)-N-(furan-2-ylmethyl)acetamide: Differing by a methyl group instead of an ethyl group.

    2-(4-ethylphenoxy)-N-(4-chlorobenzyl)-N-(furan-2-ylmethyl)acetamide: Differing by a chlorine atom instead of a fluorine atom.

    2-(4-ethylphenoxy)-N-(4-fluorobenzyl)-N-(thiophen-2-ylmethyl)acetamide: Differing by a thiophene ring instead of a furan ring.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C22H22FNO3

Molecular Weight

367.4 g/mol

IUPAC Name

2-(4-ethylphenoxy)-N-[(4-fluorophenyl)methyl]-N-(furan-2-ylmethyl)acetamide

InChI

InChI=1S/C22H22FNO3/c1-2-17-7-11-20(12-8-17)27-16-22(25)24(15-21-4-3-13-26-21)14-18-5-9-19(23)10-6-18/h3-13H,2,14-16H2,1H3

InChI Key

FTUNROBXGUZQBY-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)OCC(=O)N(CC2=CC=C(C=C2)F)CC3=CC=CO3

Origin of Product

United States

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